molecular formula C15H12F2N2O3S B2860319 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-30-7

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2860319
CAS RN: 921558-30-7
M. Wt: 338.33
InChI Key: DTHQXQNKUOQGIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a sulfonamide derivative with a 2-oxoindoline core. The presence of the 2-oxoindoline core is significant, as it has been found in many important synthetic drug molecules .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One notable application of compounds structurally related to 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is in the field of photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their potential as Type II photosensitizers due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics suggest their significant potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Compounds similar to 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antimicrobial and anticancer activities. A series of benzenesulfonamide derivatives exhibited significant effectiveness against various microbial strains and showed promising anticancer activity against cell lines such as HCT116 and RAW 264.7, indicating the potential of these compounds in antimicrobial and anticancer therapies (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

Another research avenue involves the synthesis of benzenesulfonamide derivatives for the inhibition of carbonic anhydrase, a metalloenzyme crucial in various physiological functions. These compounds demonstrated significant inhibitory properties against human carbonic anhydrase isoforms, which are pertinent in conditions like glaucoma, epilepsy, and certain cancers. This suggests the utility of such compounds in developing therapeutic agents targeting carbonic anhydrase isoforms (Sethi et al., 2013).

Cyclooxygenase-2 Inhibition

Research on 4-substituted benzenesulfonamide derivatives has demonstrated their efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom in these compounds was found to preserve COX-2 potency while significantly increasing COX-1/COX-2 selectivity, highlighting their potential in developing selective COX-2 inhibitors for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Mechanism of Action

Target of Action

The compound, 2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.

properties

IUPAC Name

2,5-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O3S/c1-19-13-5-3-11(6-9(13)7-15(19)20)18-23(21,22)14-8-10(16)2-4-12(14)17/h2-6,8,18H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQXQNKUOQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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